molecular formula C9H16N2O B12123781 2-(5-Tert-butyloxazol-2-YL)ethanamine

2-(5-Tert-butyloxazol-2-YL)ethanamine

Cat. No.: B12123781
M. Wt: 168.24 g/mol
InChI Key: UUHUAUUJDWURLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Tert-butyloxazol-2-YL)ethanamine is an organic compound with the molecular formula C9H16N2O It is a derivative of oxazole, featuring a tert-butyl group at the 5-position of the oxazole ring and an ethanamine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Tert-butyloxazol-2-YL)ethanamine typically involves the reaction of 2-aminoethanol with tert-butyl isocyanide in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Tert-butyloxazol-2-YL)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(5-Tert-butyloxazol-2-YL)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Tert-butyloxazol-2-YL)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Tert-butyl-1,3-oxazol-2-YL)ethanamine
  • 2-(5-Tert-butyl-1,3-oxazol-2-YL)-ethylamine

Uniqueness

2-(5-Tert-butyloxazol-2-YL)ethanamine is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it suitable for various applications that require these characteristics .

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

2-(5-tert-butyl-1,3-oxazol-2-yl)ethanamine

InChI

InChI=1S/C9H16N2O/c1-9(2,3)7-6-11-8(12-7)4-5-10/h6H,4-5,10H2,1-3H3

InChI Key

UUHUAUUJDWURLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=C(O1)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.